N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene moiety linked to a cyclopentanecarboxamide group. Its structural features make it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with cyclopentanecarboxylic acid or its derivatives. The reaction is usually carried out under conditions that facilitate the formation of the amide bond, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide
- 1,2,3,4-Tetrahydro-1-naphthylamine
Uniqueness
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is unique due to its specific combination of the tetrahydronaphthalene and cyclopentanecarboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(13-7-1-2-8-13)17-15-11-5-9-12-6-3-4-10-14(12)15/h3-4,6,10,13,15H,1-2,5,7-9,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCVBXTWMCFMKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330004 | |
Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672679 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
794557-15-6 | |
Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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